Potency Differentiation: MFN2 Agonist-1 EC50 = 3 nM vs. MASM7 EC50 = 75 nM
MFN2 agonist-1 activates mitochondrial fusion with an EC50 of 3 nM, making it 25-fold more potent than MASM7 (EC50 = 75 nM) in comparable cellular assays [1]. This potency difference directly impacts the concentration required to achieve functional mitochondrial elongation in disease-relevant cell models.
| Evidence Dimension | Potency (EC50 for mitochondrial aspect ratio increase) |
|---|---|
| Target Compound Data | EC50 = 3 nM |
| Comparator Or Baseline | MASM7: EC50 = 75 nM |
| Quantified Difference | 25-fold greater potency (3 nM vs. 75 nM) |
| Conditions | MEFs (mouse embryonic fibroblasts) expressing MFN2; mitochondrial aspect ratio (Mito AR) measured by fluorescence microscopy [1] |
Why This Matters
Higher potency enables lower dosing in both in vitro and in vivo studies, reducing off-target risks and experimental costs while improving signal-to-noise in fusion assays.
- [1] Chemsrc. MFN2 agonist B-A l (CAS 2230047-87-5) Product Information. Chemsrc. 2025. View Source
